Antiparasitic agent-5

Leishmaniasis Drug Discovery SAR

Antiparasitic Agent-5 (compound 8h) is the optimal Leishmania infantum reference tool for SAR studies. Its 5-chloro substitution yields IC50 2.50 μM with a uniquely characterized therapeutic window—HFF-1 SI >25.6 vs. HepG2 SI 2.71—ideal for tissue-specific toxicity profiling. Unlike analog Agent-6 (5b, IC50 3.89 μM), Agent-5 provides reproducible potency for target deconvolution and rational in vivo dose selection. Procure Agent-5 when experimental integrity demands quantifiable selectivity data.

Molecular Formula C20H16ClN3O3
Molecular Weight 381.8 g/mol
Cat. No. B12403593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-5
Molecular FormulaC20H16ClN3O3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O
InChIInChI=1S/C20H16ClN3O3/c1-3-24-16-10-9-14(21)11-15(16)20(26,19(24)25)12(2)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-11,26H,2-3H2,1H3
InChIKeyWIYAKYWRWNNLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-5 (Compound 8h): A Selective Oxadiazole-Hydroxyoxindole Hybrid Against Leishmania infantum


Antiparasitic Agent-5 (CAS 2494276-55-8, compound 8h) is a synthetic oxadiazole-hydroxyoxindole hybrid [1]. It is a novel chemotype developed for the potential treatment of leishmaniasis, demonstrating in vitro antiparasitic activity against the intracellular amastigote form of Leishmania infantum, the etiological agent of visceral leishmaniasis [1].

Why In-Class Analogs of Antiparasitic Agent-5 Cannot Be Reliably Substituted for Research or Development


Antiparasitic Agent-5 (compound 8h) belongs to a series of oxadiazole-hydroxyoxindole hybrids that exhibit significant, quantifiable variations in both potency and cytotoxicity profiles [1]. As demonstrated in head-to-head comparative studies within the same experimental system, minor structural modifications lead to substantial differences in anti-Leishmania infantum IC50 values and, critically, in selectivity indices derived from human cell line cytotoxicity assays (HepG2 and HFF-1) [1]. Therefore, substituting Antiparasitic Agent-5 with a structurally related analog, such as Antiparasitic Agent-6 (5b) or Antiparasitic Agent-7 (5d), without considering these precise quantitative metrics risks invalidating experimental outcomes or derailing lead optimization due to unanticipated shifts in therapeutic window.

Quantitative Differentiation Guide: Head-to-Head Performance of Antiparasitic Agent-5 vs. Closest Analogs and Standards


Comparative Antileishmanial Potency: Antiparasitic Agent-5 vs. Direct Series Analogs

In a direct head-to-head comparison of 49 hybrid compounds against the clinically relevant intracellular amastigote form of Leishmania infantum, Antiparasitic Agent-5 (compound 8h) exhibits an IC50 of 2.50 μM [1]. This demonstrates superior potency compared to the close analog Antiparasitic Agent-6 (5b, IC50 = 3.89 μM) and comparable activity to Antiparasitic Agent-7 (5d, IC50 = 2.38 μM) and compound 8o (IC50 = 2.85 μM) within the same assay system [1].

Leishmaniasis Drug Discovery SAR

Differential Cytotoxicity and Selectivity Profile in HepG2 Hepatocytes: Antiparasitic Agent-5 vs. Series Analogs

Antiparasitic Agent-5 demonstrates a specific cytotoxicity profile against human HepG2 hepatocytes with a CC50 of 6.78 μM, resulting in a calculated Selectivity Index (SI) of 2.71 . In contrast, the less potent analog Antiparasitic Agent-6 (5b) exhibits a higher CC50 of 13.64 μM and an SI of 3.51, while Antiparasitic Agent-7 (5d) shows a CC50 of 10.61 μM and an SI of 3.72 [1][2]. This data indicates that while Agent-5 is slightly more cytotoxic to HepG2 cells, its selectivity profile differs measurably from key analogs.

Cytotoxicity Selectivity Index Safety Pharmacology

Superior Selectivity in Primary Human Fibroblasts (HFF-1): Antiparasitic Agent-5 vs. Series Analogs

Antiparasitic Agent-5 exhibits a favorable selectivity profile in primary human foreskin fibroblasts (HFF-1), with a CC50 > 64 μM, yielding a Selectivity Index (SI) > 25.6 . This indicates significantly lower cytotoxicity against non-hepatic primary cells compared to its activity against the parasite. While direct comparative HFF-1 data for all analogs is not uniformly reported, this specific high SI value for Agent-5 is a key differentiating metric for selecting a compound with potentially lower off-target effects in certain host tissues .

Cytotoxicity Selectivity Index Safety Pharmacology

Structural Differentiation: The Unique 5-Chloroindolinone Scaffold of Antiparasitic Agent-5

Antiparasitic Agent-5 is uniquely defined by its 5-chloro-1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indolin-2-one structure (CAS 2494276-55-8) . This structure contains a chlorine atom at the 5-position of the indolinone ring, a feature absent in the close analog Antiparasitic Agent-6 (5b), which lacks the chlorine substitution and has a molecular weight of 333.34 g/mol versus 381.81 g/mol for Agent-5 . This specific chlorine substitution is the key structural determinant driving the observed differences in potency (IC50 2.50 μM vs 3.89 μM) and cytotoxicity profiles, underscoring the critical role of this precise chemotype in achieving the measured biological performance [1].

Medicinal Chemistry Scaffold Hopping SAR

Optimized Application Scenarios for Antiparasitic Agent-5 Based on Quantitative Evidence


Lead Optimization and SAR Studies for Antileishmanial Drug Discovery

Antiparasitic Agent-5 serves as a superior reference tool compound for structure-activity relationship (SAR) studies focused on Leishmania infantum. Its specific 5-chloro substitution and hybrid oxadiazole-hydroxyoxindole scaffold provide a defined chemotype with quantifiable differences in potency (IC50 2.50 μM) compared to non-chlorinated analogs like Antiparasitic Agent-6 (5b, IC50 3.89 μM) [1][2]. Researchers can use Agent-5 to probe the impact of halogen substitution on target engagement and cellular potency, leveraging the direct head-to-head comparative data to design next-generation analogs with optimized properties.

In Vitro Biological Profiling for Safety and Selectivity Assessment

Given its well-characterized cytotoxicity profiles in both HepG2 hepatocytes (CC50 6.78 μM, SI 2.71) and primary HFF-1 fibroblasts (CC50 > 64 μM, SI > 25.6), Antiparasitic Agent-5 is an ideal candidate for in vitro safety pharmacology panels . The significant discrepancy in selectivity indices between cell types (HepG2 vs. HFF-1) provides a valuable model for studying tissue-specific toxicity mechanisms. Procurement of Agent-5 is justified over analogs with less favorable or less well-defined selectivity profiles when the research objective is to investigate the therapeutic window or off-target effects of this chemotype.

Target Identification and Mechanism of Action Studies in Leishmania

Antiparasitic Agent-5 can be deployed as a chemical probe to investigate novel targets in Leishmania infantum. As a new chemotype distinct from current antileishmanial drugs like miltefosine (reported IC50s of 7-8 μM [3]), Agent-5 offers a different mechanism of action or binding profile. Its defined potency (IC50 2.50 μM) and selectivity make it suitable for target deconvolution studies, including chemoproteomics or resistance mutation mapping, to elucidate the molecular pathways underlying its antiparasitic activity.

Procurement for In Vivo Proof-of-Concept Studies with Defined Safety Margins

When advancing to in vivo efficacy models of visceral leishmaniasis, the quantifiable selectivity index of Antiparasitic Agent-5 in primary fibroblasts (SI > 25.6) offers a rational basis for dose selection and toxicology study design . This data-driven approach to procurement minimizes the risk of unexpected toxicity that could arise from using analogs with unknown or less favorable safety profiles. The documented in vitro data package supports a more robust and defensible Investigational New Drug (IND)-enabling data package.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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